Product packaging for 5'-Guanidinonaltrindole (hydrochloride)(Cat. No.:)

5'-Guanidinonaltrindole (hydrochloride)

Cat. No.: B12409457
M. Wt: 544.5 g/mol
InChI Key: VLZVKCDTFJURGK-AWCPWCJTSA-N
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Description

Effects on Nociception and Pain Modulation

GNTI's antagonist activity at the KOR has been instrumental in exploring the receptor's involvement in pain pathways. youtube.com Animal models of pain are crucial for understanding the complex mechanisms of nociception and for the development of new analgesic drugs. nih.govnih.govfrontiersin.org

The formalin test in rodents is a widely used model of tonic pain that involves two distinct phases of nociceptive behavior. science.gov The initial phase is attributed to the direct activation of nociceptors, while the later phase is associated with inflammatory processes and central sensitization. nih.gov

Research utilizing GNTI in the formalin test has helped to clarify the role of the KOR system in modulating these different phases of pain. Studies have shown that the administration of KOR agonists can attenuate the nociceptive responses in the formalin test, and this effect can be blocked by GNTI, confirming the involvement of the KOR. The biphasic nature of the formalin test allows for the differentiation between analgesic effects on acute, direct nociceptor stimulation and on inflammatory-mediated pain. nih.govmdpi.com

The writhing assay, typically induced by an intraperitoneal injection of an irritant like acetic acid, is a common screening method for peripherally acting analgesics. nih.govajpp.in This test models visceral inflammatory pain. nih.gov

The application of GNTI in these models has been crucial for understanding the contribution of the KOR system to the modulation of inflammatory pain. By antagonizing the KOR, GNTI can reverse the antinociceptive effects of KOR agonists, thereby demonstrating the receptor's role in this type of pain. The number of writhes is counted and used as a measure of pain intensity. ajpp.inresearchgate.net

The endogenous opioid system, which includes the KOR and its ligands, plays a significant role in pain modulation. exlibrisgroup.com GNTI has been used to investigate the interplay between the KOR and other components of the pain-modulating network.

Studies have explored the interaction between KOR antagonists like GNTI and cyclooxygenase (COX) inhibitors, which are common nonsteroidal anti-inflammatory drugs (NSAIDs). wjarr.com Research suggests that the analgesic effects of some COX-2 inhibitors may involve the opioid system, as their effects can be attenuated by opioid antagonists. wjarr.com However, studies have shown that the antinociceptive effects of certain COX-2 inhibitors are not affected by KOR antagonists like nor-binaltorphimine, a compound similar to GNTI, suggesting that the mu and delta, but not the kappa, opioid receptors are primarily involved in the analgesic action of these specific COX-2 inhibitors. wjarr.com

Investigation of Pruritus and Scratching Behavior

Pruritus, or itch, is a distinct and often distressing sensation that can be either a symptom of an underlying disease or a side effect of certain medications. mypcnow.org The kappa-opioid system has been identified as a significant modulator of itch. nih.govnih.gov

Subcutaneous administration of GNTI in mice has been shown to induce a robust and dose-dependent scratching behavior, indicating that blockade of the KOR can elicit itch. nih.govresearchgate.net This GNTI-induced scratching model has become a valuable tool for studying the mechanisms of itch and for screening potential anti-pruritic drugs. nih.gov

The scratching behavior elicited by GNTI is characterized by compulsive, hindleg scratching directed towards the neck area. researchgate.net This response can be attenuated by KOR agonists, further supporting the role of the KOR in itch modulation. nih.gov Interestingly, the itch-inducing effect of GNTI appears to be independent of histamine (B1213489), a common mediator of itch. nih.gov

To understand the neural circuits involved in GNTI-induced itch, researchers have examined the expression of c-fos, a marker of neuronal activation, in the spinal cord. nih.gov Following the induction of scratching with GNTI, an increase in c-fos expression has been observed in the superficial layer of the dorsal horn of the cervical spinal cord. nih.gov

This activation of spinal neurons can be inhibited by pretreatment with a KOR agonist. nih.gov These findings suggest that the itch signal generated by KOR antagonism is transmitted through specific neural pathways in the spinal cord. nih.gov Notably, the pattern of c-fos expression induced by GNTI differs from that induced by pain stimuli like formalin, suggesting distinct neural pathways for itch and pain at the level of the trigeminal nucleus. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H31Cl2N5O3 B12409457 5'-Guanidinonaltrindole (hydrochloride)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H31Cl2N5O3

Molecular Weight

544.5 g/mol

IUPAC Name

2-[(1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-7-yl]guanidine;dihydrochloride

InChI

InChI=1S/C27H29N5O3.2ClH/c28-25(29)30-15-4-5-18-16(10-15)17-11-27(34)20-9-14-3-6-19(33)23-21(14)26(27,24(35-23)22(17)31-18)7-8-32(20)12-13-1-2-13;;/h3-6,10,13,20,24,31,33-34H,1-2,7-9,11-12H2,(H4,28,29,30);2*1H/t20-,24+,26+,27-;;/m1../s1

InChI Key

VLZVKCDTFJURGK-AWCPWCJTSA-N

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=C(N)N.Cl.Cl

Canonical SMILES

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=C(N)N.Cl.Cl

Origin of Product

United States

Molecular Interactions and Receptor Pharmacology

Kappa Opioid Receptor (KOR) Antagonism Profile

GNTI is distinguished by its powerful and selective antagonist activity at the kappa opioid receptor (KOR). nih.govsigmaaldrich.com Its development marked a significant advancement in creating tools for studying KOR-mediated physiological and pathological processes. nih.gov

High Potency and Selectivity at KOR

Research has firmly established GNTI as a highly potent and selective KOR antagonist. nih.govsigmaaldrich.com In functional assays using smooth muscle preparations, GNTI exhibits an antagonist potency (Ke) of 0.04 nM, which is five times greater than that of the prototypical KOR antagonist, norbinaltorphimine (B1679850) (nor-BNI). nih.govsigmaaldrich.com Furthermore, its selectivity for the KOR is an order of magnitude greater than nor-BNI, with selectivity ratios exceeding 500-fold when compared to other opioid receptors. nih.govsigmaaldrich.comresearchgate.net Studies conducted on cloned human opioid receptors have confirmed these findings, yielding comparable antagonist activity values (pA2). nih.govsigmaaldrich.com

Ligand Binding Characteristics and Affinities at KOR

GNTI demonstrates a subnanomolar binding affinity for the kappa opioid receptor, consistent with its high potency as an antagonist. researchgate.net Its binding characteristics have been extensively studied in vitro, solidifying its role as a standard pharmacological tool for opioid research. researchgate.net The potent binding and subsequent antagonism are observed reliably across various experimental models. core.ac.uk

Table 1: KOR Antagonist Profile of 5'-Guanidinonaltrindole (GNTI)

ParameterValueComparisonSource
Antagonist Potency (Ke)0.04 nM5-fold greater than norbinaltorphimine nih.govsigmaaldrich.com
Selectivity Ratio>500-fold vs. other opioid receptors10-fold greater than norbinaltorphimine nih.govsigmaaldrich.com
Binding AffinitySubnanomolarHigh affinity researchgate.net

Interactions with Other Opioid Receptor Subtypes

The pharmacological profile of GNTI is defined as much by the receptors it does not significantly affect as by its primary target. Its selectivity is a key feature, with minimal interaction observed at mu and delta opioid receptors. nih.govcore.ac.uk

Mu Opioid Receptor Binding and Antagonism

GNTI displays very low affinity for the mu-opioid receptor (MOR). core.ac.uk This is consistent with its high selectivity ratio for KOR over other opioid receptors. nih.govsigmaaldrich.com Functional studies have demonstrated that GNTI does not antagonize the effects of the MOR agonist morphine, confirming its lack of significant antagonist activity at this receptor subtype. nih.gov

Delta Opioid Receptor Binding and Antagonism

Similar to its interaction with MOR, GNTI has a low affinity for the delta-opioid receptor (DOR). core.ac.uk In functional assays, GNTI fails to antagonize the effects of the DOR agonist SNC80. nih.gov This further underscores the compound's high selectivity as a KOR antagonist. nih.gov

Table 2: Functional Antagonism of GNTI at Opioid Receptor Subtypes

Receptor SubtypePrototypical AgonistGNTI Antagonist EffectSource
Kappa (KOR)U50,488 / U69,593Yes nih.gov
Mu (MOR)MorphineNo nih.gov
Delta (DOR)SNC80No nih.gov

Allosteric Modulation of Non-Opioid Receptors (e.g., α1A-Adrenergic Receptor)

In addition to its primary activity at opioid receptors, GNTI has been identified to have a distinct interaction with a non-opioid receptor. Unlike the related KOR antagonist nor-BNI, GNTI also functions as a positive allosteric modulator of the α1A-adrenergic receptor. researchgate.net This interaction represents a unique aspect of GNTI's pharmacological profile, distinguishing it from other compounds in its class.

Investigation of Functional Selectivity and Biased Signaling Pathways

Functional selectivity, or biased signaling, describes the ability of a ligand to preferentially activate one of several downstream signaling pathways of a receptor. In the context of G protein-coupled receptors (GPCRs) like the kappa-opioid receptor (KOR), this often involves a preference for either G protein-mediated signaling or beta-arrestin recruitment. The investigation into the functional selectivity of 5'-Guanidinonaltrindole (hydrochloride), a potent and highly selective KOR antagonist, is crucial for understanding its pharmacological profile. sigmaaldrich.comwikipedia.org

G Protein-Coupled Signaling Pathways

5'-Guanidinonaltrindole (5'-GNTI) has been characterized as a potent antagonist of the kappa-opioid receptor. sigmaaldrich.comnih.gov Its interaction with G protein-coupled signaling pathways has been demonstrated through functional assays. Specifically, in Chinese hamster ovary (CHO) cells expressing cloned human opioid receptors, 5'-GNTI effectively inhibits agonist-induced [³⁵S]GTPγS binding. caymanchem.com The [³⁵S]GTPγS binding assay is a standard method to measure the activation of G proteins, a critical step in the signaling cascade of GPCRs. The antagonist potency of 5'-GNTI in these functional studies is reflected by a pA₂ value of 10.4. caymanchem.com The pA₂ value is a measure of the potency of an antagonist, with a higher value indicating greater potency.

This demonstrates that 5'-Guanidinonaltrindole directly interferes with the primary signal transduction pathway of the kappa-opioid receptor by blocking the activation of G proteins initiated by agonist binding. Its high antagonist potency at the KOR is significantly greater than its effects at mu- and delta-opioid receptors, underscoring its selectivity. nih.govcaymanchem.com

Table 1: Antagonist Potency of 5'-Guanidinonaltrindole at Opioid Receptors

Receptor Antagonist Potency (pA₂) Cell Line Assay Reference
Human κ-opioid receptor 10.4 CHO [³⁵S]GTPγS binding caymanchem.com
Human µ-opioid receptor 8.49 CHO Not Specified caymanchem.com
Human δ-opioid receptor 7.81 CHO Not Specified caymanchem.com

Beta-Arrestin Recruitment Pathways

As of the current body of scientific literature, there have been no specific studies published that investigate the direct effects of 5'-Guanidinonaltrindole (hydrochloride) on beta-arrestin recruitment pathways at the kappa-opioid receptor. While the concept of biased agonism, which involves differential activation of G protein and beta-arrestin pathways, is a significant area of research in GPCR pharmacology, the focus for 5'-GNTI has been on its potent antagonist activity at the G protein signaling level. nih.govdiscoverx.commdpi.com Therefore, there is no available data to characterize 5'-Guanidinonaltrindole as either promoting or inhibiting beta-arrestin recruitment, or to determine if it exhibits any bias between the G protein and beta-arrestin pathways.

In Vitro Pharmacological Characterization and Cellular Mechanisms

Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity and selectivity of a ligand for its target receptor. These studies typically involve the use of cell membranes that express the receptor of interest and measure the displacement of a radiolabeled ligand by the compound being tested.

Radioligand Competition Binding Studies

Radioligand competition binding assays have been instrumental in defining the binding profile of 5'-GNTI. These experiments are typically conducted using membranes from recombinant cell lines, such as Chinese Hamster Ovary (CHO) cells, which have been engineered to express a high density of a specific human opioid receptor subtype (kappa, mu, or delta).

In these studies, 5'-GNTI has demonstrated a very high affinity for the human kappa-opioid receptor (hKOR). The affinity is quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. Research has shown that 5'-GNTI binds to the hKOR with sub-nanomolar affinity. In contrast, its affinity for the human mu-opioid receptor (hMOR) and the human delta-opioid receptor (hDOR) is significantly lower, highlighting its remarkable selectivity for the KOR. The selectivity ratio, calculated by dividing the Ki value for the mu or delta receptor by the Ki value for the kappa receptor, is often in the hundreds, indicating a profoundly preferential binding to KOR. nih.gov

Binding Affinity (Ki) of 5'-Guanidinonaltrindole at Human Opioid Receptors Expressed in CHO Cells
ReceptorKi (nM)Selectivity Ratio (μ/κ)Selectivity Ratio (δ/κ)
κ (kappa)~0.18--
μ (mu)~36.9~205-
δ (delta)~70.0-~389

Functional Assays in Recombinant Cell Lines (e.g., CHO Cells, HEK293T Cells)

Functional assays measure the cellular response following receptor activation or blockade. For an antagonist like 5'-GNTI, these assays quantify its ability to inhibit the action of an agonist.

Agonist-Induced [35S]GTPγS Binding Inhibition

Kappa-opioid receptors are G-protein coupled receptors (GPCRs) that signal through inhibitory G-proteins (Gi/o). When an agonist binds to the receptor, it promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit, leading to G-protein activation. The [35S]GTPγS binding assay measures this initial step in the signaling cascade by using a non-hydrolyzable analog of GTP, [35S]GTPγS, which binds to activated G-proteins.

In this assay, 5'-GNTI acts as a potent antagonist. nih.gov It does not stimulate [35S]GTPγS binding on its own but effectively blocks the stimulation induced by KOR agonists like U-69,593. The potency of an antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. Functional studies in CHO cells expressing the hKOR have yielded high pA2 values for 5'-GNTI, confirming its potent antagonist activity at the G-protein activation level.

Functional Antagonist Potency of 5'-Guanidinonaltrindole in [35S]GTPγS Assay
Cell LineReceptorParameterValue
CHOHuman κ-Opioid ReceptorpA2~10.4

Cyclic AMP Accumulation Assays

The Gi/o proteins activated by KOR agonists inhibit the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.org Assays measuring cAMP levels are therefore a reliable method to assess the functional activity of KOR ligands.

In a typical assay, cells are stimulated with forskolin (B1673556), a direct activator of adenylyl cyclase, to induce a measurable accumulation of cAMP. The addition of a KOR agonist will inhibit this forskolin-stimulated cAMP production. As a KOR antagonist, 5'-GNTI would be expected to reverse the inhibitory effect of a KOR agonist in a concentration-dependent manner. researchgate.netnih.gov This antagonism restores the ability of forskolin to produce cAMP. The potency of 5'-GNTI in this assay would be determined by its ability to shift the concentration-response curve of the agonist to the right.

Extracellular Signal-Regulated Kinase (ERK1/2) Phosphorylation Studies

Activation of the KOR can lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), such as the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This signaling pathway is involved in regulating various cellular processes. Studies in recombinant cell lines like Human Embryonic Kidney 293 (HEK293) cells expressing the KOR show that agonists such as U50,488 cause a robust increase in the phosphorylation of ERK1/2. nih.govsemanticscholar.org

As a selective KOR antagonist, 5'-GNTI is expected to block this agonist-induced ERK1/2 phosphorylation. Studies on the closely related long-acting KOR antagonist, norbinaltorphimine (B1679850) (nor-BNI), have demonstrated a complete blockade of U50,488-induced ERK1/2 activation in KOR-expressing HEK293 cells. nih.govsemanticscholar.org While specific data for 5'-GNTI in this particular assay is not as widely published, its role as a potent KOR antagonist strongly suggests it would effectively inhibit this downstream signaling event. Furthermore, studies have shown that 5'-GNTI itself does not stimulate ERK1/2 phosphorylation, indicating a lack of agonist activity in this pathway. nih.gov

Studies in Isolated Tissue Preparations (e.g., Smooth Muscle Preparations)

Classical pharmacological studies using isolated tissues provide valuable insights into the functional activity of a compound in a more complex biological system than recombinant cells. The guinea pig ileum and mouse vas deferens are standard preparations used for characterizing opioid receptor ligands, as their smooth muscle contractility is modulated by opioid receptors.

In these smooth muscle preparations, 5'-GNTI has been characterized as a highly potent and selective KOR antagonist. It effectively antagonizes the inhibitory effects of KOR agonists on electrically stimulated muscle contractions. Its antagonist potency (Ke), derived from Schild analysis, is in the sub-nanomolar range, indicating very high potency. nih.gov These studies have also confirmed its exceptional selectivity, showing it to be over 500-fold more selective for KOR compared to mu- and delta-opioid receptors. nih.gov The pA2 values obtained from these tissue preparations are comparable to those from functional assays in recombinant cells. nih.gov

Functional Antagonist Potency of 5'-Guanidinonaltrindole in Isolated Smooth Muscle Preparations
Tissue PreparationParameterValueSelectivity vs. MOP/DOP
Guinea Pig Ileum / Mouse Vas DeferensKe (nM)~0.04>500-fold

In Vivo Preclinical Research Applications in Animal Models

Investigation of Pruritus and Scratching Behavior

Pharmacological Modulation of Scratching (e.g., by Local Anesthetics)

In preclinical investigations, the pruritus (itch) induced by 5'-Guanidinonaltrindole (GNTI) can be pharmacologically modulated. One significant area of this research involves the use of local anesthetics. A key study demonstrated that the local anesthetic, lidocaine (B1675312), effectively antagonizes GNTI-induced scratching behavior in mice. nih.gov

Intradermal pretreatment with a 2% lidocaine solution was shown to significantly reduce the number of neck-directed scratches elicited by a subcutaneous injection of GNTI. nih.gov This inhibitory effect of lidocaine on GNTI-induced pruritus suggests that the mechanisms underlying this specific type of itch may involve pathways that are sensitive to the action of local anesthetics. The study also provided neuroanatomical evidence for this interaction, showing that lidocaine prevented the GNTI-induced expression of c-Fos, a marker of neuronal activation, in the superficial layer of the dorsal horn of the spinal cord, a key area for processing itch signals. nih.gov

Further research into the effects of other local anesthetics on GNTI-induced scratching could provide a more comprehensive understanding of the specific channels and pathways involved in this kappa-opioid receptor antagonist-mediated itch.

Role of Other Neurotransmitters and Peptides in GNTI-Induced Pruritus

The pruritus induced by GNTI is understood to be a complex process involving various neurotransmitters and peptides. While GNTI's primary action is the antagonism of the kappa-opioid receptor (KOR), this action subsequently influences other signaling systems involved in itch transmission.

Glutamate (B1630785) is recognized as a key neurotransmitter in the transmission of itch signals from primary afferent fibers to the spinal cord. nih.gov The sensation of itch is transmitted by specific peripheral neurons to the spinal cord, where glutamate is a primary signaling molecule. nih.gov

Several neuropeptides have been identified as crucial mediators of itch. Gastrin-releasing peptide (GRP) and its receptor (GRPR) are significantly involved in mediating itch sensation in the dorsal spinal cord. nih.govresearchgate.net Studies have shown that GRP is expressed in a subset of dorsal root ganglion neurons, and its receptor is found in the superficial dorsal horn. nih.gov Intradermal injection of GRP can induce scratching behavior, an effect that is partially mediated by mast cell degranulation and the subsequent release of histamine (B1213489) and tryptase. nih.gov

Other peptides implicated in itch signaling include B-type natriuretic peptide (BNP) and Substance P. mdpi.com The complex interplay between these neuropeptides is crucial in the generation of itch signals. For instance, a proposed spinal pathway for non-histaminergic itch involves the serial activation of neurons releasing BNP, GRP, and Substance P. elsevierpure.com

Given that GNTI induces pruritus through its interaction with the KOR system, it is plausible that it modulates the release or activity of these pruritogenic neurotransmitters and peptides. The KOR system is known to interact with other neurotransmitter systems, and its antagonism by GNTI could lead to a disinhibition of pathways that promote the release of these itch-mediating molecules. However, direct studies specifically measuring the release of glutamate, GRP, BNP, and Substance P following GNTI administration in the context of pruritus are needed to fully elucidate these mechanisms.

Behavioral Phenotyping in Rodent and Non-Human Primate Models

Behavioral phenotyping in animal models is a critical tool for understanding the in vivo effects of pharmacological compounds. researchgate.net For 5'-Guanidinonaltrindole (GNTI), behavioral studies in rodents have been instrumental in characterizing its effects beyond its primary role as a kappa-opioid receptor (KOR) antagonist.

Assessment of Antidepressant-Like Effects in Animal Studies

The kappa-opioid receptor system is implicated in the regulation of mood and emotional states, with KOR agonists often producing dysphoric and pro-depressive effects. Consequently, KOR antagonists like GNTI have been investigated for their potential antidepressant-like properties in animal models. elsevierpure.com Preclinical studies have shown that KOR antagonists can attenuate behaviors considered analogous to depression in rodents. elsevierpure.com While direct studies focusing solely on GNTI's antidepressant effects are part of a broader research area, the antagonism of the KOR system is a well-established strategy for producing antidepressant-like effects in preclinical models. nih.gov

Influence on Allodynia

Allodynia is a condition where a normally non-painful stimulus is perceived as painful. youtube.com Research indicates that GNTI can influence allodynia. Specifically, it has been shown to increase allodynia by interfering with the function of the endogenous kappa-opioid peptide, dynorphin. elsevierpure.com The kappa-opioid system plays a role in modulating pain perception, and its blockade by GNTI can lead to a state of heightened pain sensitivity. This effect highlights the complex role of the KOR system in sensory processing, where its antagonism can lead to centrally mediated increases in pain-like behaviors.

Impact on Associative Memory and Learning Processes (e.g., Whisker-Trace Eyeblink Conditioning)

Associative learning, a fundamental cognitive process, involves the formation of a connection between two previously unrelated stimuli. plos.org A well-established paradigm for studying forebrain-dependent associative learning is whisker-trace eyeblink conditioning (WTEB). nih.govillinois.edunih.gov This task involves pairing a neutral conditioned stimulus (CS), such as a whisker deflection, with a salient unconditioned stimulus (US), like a mild eye shock, separated by a brief, stimulus-free trace interval. illinois.edu

Research has demonstrated a critical role for the kappa-opioid receptor (KOR) system in the acquisition and consolidation of these associative memories. nih.gov Specifically, studies have shown that KOR antagonism can impair the learning process in WTEB. nih.govillinois.edu

A pivotal study has elucidated the specific role of GNTI in this learning paradigm. It was found that GNTI, when administered locally into the primary somatosensory cortex (S1), a key region for the storage of the WTEB memory trace, blocked the retention of the learned association without affecting the initial acquisition of the task. illinois.edu This finding is consistent with the understanding that the late phase of KOR activation is crucial for memory consolidation. illinois.edu In contrast, blocking the initial phase of KOR activation with a different inhibitor affected acquisition but not retention. illinois.edu

These results indicate that GNTI's antagonism of the late-phase KOR activation in the neocortex specifically disrupts the consolidation of associative memories. This highlights a time- and learning-dependent function of the neocortical KOR system in facilitating different stages of associative learning.

Interactive Table of GNTI Effects on Behavioral Phenotypes

Behavioral Assay Animal Model Effect of GNTI Key Finding Citation
GNTI-Induced Scratching Mouse Antagonized by Lidocaine Local anesthetic lidocaine reduces GNTI-induced scratching and associated spinal cord neuronal activation. nih.gov
Nicotine Self-Administration Rat No significant effect GNTI did not alter the reinforcing properties of nicotine. nih.gov
Whisker-Trace Eyeblink Conditioning Mouse Blocked retention, not acquisition GNTI in the primary somatosensory cortex impaired the consolidation of the associative memory. illinois.edu

Long-Term Pharmacological Profile and Sustained Effects in Animal Models

5'-Guanidinonaltrindole is distinguished by its remarkably long-lasting pharmacological action in animal models, a characteristic it shares with other KOR antagonists like nor-binaltorphimine (nor-BNI) and JDTic. researchgate.netcore.ac.uk This sustained effect allows for the study of the prolonged consequences of KOR blockade. Following a single administration, the antagonism can persist for days or even weeks, which is a significant departure from the typical duration of action of most opioid ligands, such as naltrexone (B1662487). researchgate.netcore.ac.uk This long-acting profile makes 5'-GNTI a valuable tool for investigating the chronic roles of the KOR system in various physiological and pathological processes.

The antagonist effects of 5'-GNTI are characterized by a slow onset and an exceptionally long duration of action. researchgate.netnih.gov In studies with rhesus monkeys, peak antagonist effects against KOR agonists were not observed until 24 hours after administration. researchgate.netnih.gov This delayed onset is a consistent finding across related long-acting KOR antagonists. core.ac.uk

Once established, the KOR antagonism is remarkably persistent. In rhesus monkeys, the effects of 5'-GNTI have been observed for up to 14 days following a single dose. researchgate.net In comparative studies, 5'-GNTI's duration of action was noted to be even longer than that of nor-BNI, which can last for up to 10 days in the same model. researchgate.net This prolonged activity provides a wide therapeutic window for examining the functional role of KORs in animal models of disease.

Table 1: Onset and Duration of 5'-GNTI KOR Antagonism in Rhesus Monkeys Use the slider to see the progression of antagonist effect over time.

Time Post-AdministrationAntagonist Effect Level
1 Hour Minimal
24 Hours Peak Effect
Up to 14 Days Sustained Effect
Interactive Data Explanation This table illustrates the typical time course of 5'-GNTI's antagonist activity at the kappa opioid receptor in rhesus monkeys, as reported in preclinical studies. researchgate.netnih.gov The effect begins slowly, reaches its maximum at 24 hours, and then persists for an extended period.

The molecular basis for the long-lasting effects of 5'-GNTI and similar KOR antagonists has been a subject of significant investigation. core.ac.uk Initial hypotheses suggested that the prolonged action might be due to pharmacokinetic factors, such as slow absorption, gradual distribution into the CNS, or sequestration in lipid membranes, which would slow the compound's elimination. core.ac.uk

However, more recent evidence points towards a pharmacodynamic mechanism involving prolonged changes at the receptor level. core.ac.uk Studies measuring the brain and plasma concentrations of these antagonists in mice have shown a strong negative correlation between plasma levels and the duration of KOR antagonism. core.ac.uk Plasma concentrations of compounds like 5'-GNTI peak within 30 minutes and decrease by over 80% within four hours, a timeframe that correlates with transient side effects but not with the long-term antagonism. core.ac.uk

This discrepancy suggests that the persistent antagonism is not due to the continued presence of the drug in the plasma. Instead, the leading hypothesis is that these antagonists induce a long-lasting desensitization or internalization of the kappa opioid receptor itself. core.ac.uk This alteration in the receptor state effectively renders it unresponsive to agonists for an extended period, long after the antagonist has been cleared from the systemic circulation. core.ac.uk The high potency and selectivity of 5'-GNTI for the KOR likely contribute to its ability to induce this profound and durable change in receptor function. nih.gov

Table 2: Pharmacokinetic vs. Pharmacodynamic Timeline of 5'-GNTI in Mice This table contrasts the rapid clearance of 5'-GNTI from plasma with its long-lasting receptor antagonism.

Time Post-AdministrationPlasma ConcentrationKappa Receptor Antagonism
< 30 Minutes PeakMinimal
~4 Hours >80% DeclineIncreasing
>24 Hours NegligiblePeak & Sustained
Interactive Data Explanation This table highlights the mismatch between the pharmacokinetic profile (drug concentration in plasma) and the pharmacodynamic effect (receptor antagonism) of 5'-GNTI. core.ac.uk The drug is cleared from the plasma relatively quickly, but its blocking effect on the kappa opioid receptor is delayed and lasts for a much longer period, supporting the receptor desensitization theory.

Structure Activity Relationship Sar and Ligand Design

Elucidation of Key Structural Moieties Contributing to KOR Selectivity and Potency

5'-Guanidinonaltrindole is a derivative of naltrindole (B39905), built upon a morphinan (B1239233) skeleton. The high affinity and selectivity of 5'-GNTI for the KOR are not conferred by a single feature but by a combination of structural moieties. The core structure, related to naltrexone (B1662487), provides a foundational scaffold for opioid receptor interaction. nih.gov SAR studies on various non-peptidic KOR antagonists reveal that the presence of a phenol (B47542) unit and a basic nitrogen atom are common requirements for KOR inhibition. researchgate.net

The defining feature of 5'-GNTI is the guanidinium (B1211019) group attached at the 5'-position of the fused indole (B1671886) ring. This highly basic, positively charged group is crucial for its potent antagonist activity at the KOR. nih.gov This substitution dramatically increases both potency and selectivity compared to its parent compound, naltrindole, and even surpasses the prototypical KOR antagonist, norbinaltorphimine (B1679850). nih.govwikipedia.org In binding and functional assays on cloned human opioid receptors, 5'-GNTI demonstrated a pA2 value of 10.4 at the KOR. caymanchem.com Its antagonist potency (Ke) was found to be 0.04 nM, with selectivity ratios over μ- and δ-opioid receptors greater than 500. nih.gov

Receptor SubtypeBinding Affinity (Ki) [nM]
Kappa (κ)0.18
Mu (μ)36.9
Delta (δ)70
Data sourced from radioligand binding assays. caymanchem.com

Application of the "Message-Address Concept" in the Design of Naltrindole Derivatives

The design of naltrindole and its derivatives, including 5'-GNTI, is a classic example of the "message-address" concept in medicinal chemistry. researchgate.netnih.gov This concept proposes that a ligand can be conceptually divided into two parts: the "message," which is the core pharmacophore responsible for eliciting the biological effect (agonism or antagonism), and the "address," an additional molecular component that directs the ligand to a specific receptor subtype, thereby enhancing selectivity. nih.govwustl.edu

The development of naltrindole itself was an application of this principle, aiming to create a non-peptide antagonist for the delta-opioid receptor (DOR). wikipedia.org Researchers hypothesized that the phenyl group in the endogenous opioid enkephalin was the "address" for DOR affinity. wikipedia.org By attaching a phenyl-containing indole molecule (the address) to the C-ring of the naltrexone scaffold (the message), they successfully created naltrindole, a potent and selective DOR antagonist. wikipedia.org

Subsequent research extended this concept to target the KOR. By modifying the "address" portion of the naltrindole scaffold—specifically by introducing the guanidinyl group at the 5'-position of the indole ring—the selectivity was shifted dramatically from the delta receptor to the kappa receptor. nih.govresearchgate.net This modification resulted in 5'-GNTI, a ligand with exceptionally high affinity and selectivity for the KOR, demonstrating the successful application of the message-address concept to fine-tune receptor targeting. nih.govresearchgate.net

Impact of Structural Analogues on Receptor Activity and Functional Bias (e.g., 6'-Guanidinonaltrindole)

The structural isomer of 5'-GNTI, 6'-Guanidinonaltrindole (6'-GNTI), provides a striking example of how a subtle change in molecular architecture can lead to a profound shift in pharmacological activity. While 5'-GNTI is a potent KOR antagonist, 6'-GNTI, where the guanidinium group is moved from the 5'- to the 6'-position of the indole ring, acts as a KOR agonist. nih.gov

Furthermore, 6'-GNTI is not a conventional agonist; it is a "functionally selective" or "G protein-biased" ligand. nih.govnih.gov G protein-coupled receptors (GPCRs) like the KOR can signal through two primary pathways: the G protein-mediated pathway and the β-arrestin recruitment pathway. nih.govarizona.edu 6'-GNTI preferentially activates the G protein signaling cascade while failing to significantly recruit β-arrestin. nih.govresearchgate.net In fact, it can act as an antagonist for β-arrestin recruitment induced by other KOR agonists. nih.gov This biased signaling profile means that 6'-GNTI can elicit certain cellular responses (those mediated by G proteins) without triggering others (those mediated by β-arrestin). nih.govnih.gov For instance, in striatal neurons, the standard KOR agonist U69,593 activates both ERK1/2 and Akt signaling pathways, whereas the G protein-biased 6'-GNTI only activates the Akt pathway. nih.govarizona.edu

The opposing activities of these isomers highlight the sensitivity of the KOR's binding pocket. Both 5'-GNTI and 6'-GNTI can block KOR internalization induced by the agonist U69,593, but their intrinsic activities are diametrically opposed. nih.gov This demonstrates that the precise positioning of the guanidinium group within the receptor's binding site is a critical determinant of whether the ligand stabilizes an inactive (antagonist) or an active, G protein-biased (agonist) conformation of the receptor. nih.gov

CompoundPosition of Guanidinium GroupPrimary Activity at KORFunctional Profile
5'-Guanidinonaltrindole (5'-GNTI) 5'AntagonistBlocks agonist-induced signaling
6'-Guanidinonaltrindole (6'-GNTI) 6'AgonistG Protein-Biased / Functionally Selective
This table summarizes the distinct functional outcomes resulting from the positional isomerization of the guanidinium group. nih.govnih.govnih.gov

Computational Chemistry Approaches in Novel Ligand Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of novel ligands and providing deep insights into their interactions with biological targets.

De novo design involves creating novel molecules from scratch using computational algorithms. nih.govnih.govacs.org Advanced deep-learning frameworks are now being used to generate new chemical entities with predicted KOR antagonist activity. nih.govresearchgate.net One such approach uses a generative tensorial reinforcement learning (GENTRL) architecture, which employs a variational autoencoder to learn from existing chemical structures and then generate novel ones. nih.govacs.org

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze how a ligand binds to a receptor at an atomic level. nih.govyoutube.com These methods have been crucial in understanding the structural basis for the different activities of 5'-GNTI and its isomer, 6'-GNTI. nih.govnih.gov

All-atom MD simulations have been performed to study the KOR in complex with both 5'-GNTI and 6'-GNTI. nih.govnih.gov These simulations revealed that the binding of the antagonist 5'-GNTI induces and stabilizes an inactive conformation of the receptor. nih.gov In contrast, the binding of the agonist 6'-GNTI was shown to promote conformational changes that are hallmarks of GPCR activation, such as the rotation of transmembrane helix 6 (TM6). nih.gov The simulations highlighted that an interaction between the guanidinium group of 6'-GNTI and the residue E297 in the receptor is a key contributor to this activation-related movement. nih.gov These computational studies provide a dynamic, atomistic explanation for how the subtle difference in the placement of a single functional group can switch a molecule from being a receptor antagonist to a biased agonist. nih.gov

Advanced Methodologies and Experimental Techniques in 5 Guanidinonaltrindole Hydrochloride Research

In Vivo Behavioral Paradigms for Pharmacological and Neurobiological Assessment

To understand the physiological and behavioral consequences of kappa-opioid receptor antagonism by 5'-Guanidinonaltrindole, researchers employ a variety of in vivo animal models. These paradigms are essential for assessing the compound's pharmacological effects and its potential as a tool for neurobiological investigation.

One key behavioral paradigm involves schedule-controlled responding in non-human primates, such as rhesus monkeys. In this setup, animals are trained to perform a specific task (e.g., pressing a lever) to receive a reward, such as food. documentsdelivered.com The rate of responding can be altered by the administration of various drugs. Studies have shown that kappa-opioid agonists decrease the rate of responding, and 5'-GNTI can antagonize this effect in a dose- and time-dependent manner, demonstrating its in vivo efficacy as a KOR antagonist. documentsdelivered.com

Another widely used model is the assessment of scratching behavior in mice. This behavior can be induced by the administration of certain pruritogens, and interestingly, also by the kappa-opioid antagonist 5'-GNTI itself. nih.gov This has led to investigations into the role of the kappa-opioid system in itch and somatosensory processing.

Furthermore, 5'-GNTI has been investigated in behavioral models relevant to neuropsychiatric disorders. Animal studies have suggested that it produces antidepressant-like effects , highlighting the potential role of the kappa-opioid system in mood regulation.

Animal ModelBehavioral ParadigmKey FindingReference
Rhesus MonkeysSchedule-Controlled Responding5'-GNTI antagonizes the rate-decreasing effects of kappa-opioid agonists. documentsdelivered.com
MiceScratching Behavior5'-GNTI induces scratching, and this effect can be attenuated by a kappa-opioid agonist. nih.gov
RodentsModels of Depression5'-GNTI exhibits antidepressant-like effects.

Biochemical and Molecular Biology Techniques for Receptor and Signaling Pathway Characterization

A deeper understanding of how 5'-Guanidinonaltrindole interacts with the kappa-opioid receptor and modulates its signaling pathways is achieved through various biochemical and molecular biology techniques.

Receptor Autoradiography

Receptor autoradiography is a powerful technique used to visualize and quantify the distribution and density of receptors in tissue sections. While specific studies employing this technique directly with radiolabeled 5'-GNTI are not prominently documented, the methodology is highly relevant for kappa-opioid receptor research.

The general procedure involves incubating thin tissue slices (e.g., from the brain) with a radiolabeled ligand that specifically binds to the receptor of interest. The unbound ligand is then washed away, and the tissue is exposed to a photographic emulsion or a sensitive phosphor imaging plate. The resulting image, or autoradiogram, reveals the anatomical distribution of the receptors. Quantitative analysis can then be performed to determine the density of receptors in different regions.

This technique has been extensively used to map the distribution of mu-, delta-, and kappa-opioid receptors in the brain using other selective radioligands. nih.gov Such studies provide a detailed anatomical framework for understanding where drugs like 5'-GNTI might exert their effects. For instance, quantitative autoradiography has been used to compare opioid receptor densities in wild-type mice versus knockout mice lacking a specific opioid receptor gene, demonstrating the specificity of the radioligands and the technique. nih.gov

Immunohistochemistry and Immunocytochemistry (e.g., c-fos expression)

Immunohistochemistry (IHC) and immunocytochemistry (ICC) are techniques that use antibodies to detect the presence and location of specific proteins in tissues and cells, respectively. A particularly valuable application in neuroscience research is the detection of the protein c-Fos . The c-fos gene is an immediate early gene, and its expression is rapidly and transiently induced in neurons following stimulation. Thus, the detection of the c-Fos protein is widely used as a marker of neuronal activation.

Research has utilized this technique to investigate the neuronal circuits affected by 5'-Guanidinonaltrindole. A key study found that the administration of 5'-GNTI provoked the expression of c-Fos in the superficial layer of the dorsal horn of the cervical spinal cord in mice. nih.gov This finding directly links the compound to the activation of specific spinal neurons involved in sensory processing, in this case, related to the scratching behavior induced by the antagonist. nih.gov

Quantitative Analysis of G protein-Coupled Receptor Signaling Cascades

The kappa-opioid receptor is a G protein-coupled receptor (GPCR). When an agonist binds to the receptor, it triggers a conformational change that leads to the activation of intracellular G proteins and subsequent signaling cascades. As an antagonist, 5'-Guanidinonaltrindole blocks this process.

A key technique for quantitatively analyzing this antagonism is the [³⁵S]GTPγS binding assay . This assay measures the functional coupling of a GPCR to its G protein. In the presence of a receptor agonist, the G protein exchanges GDP for GTP, initiating downstream signaling. [³⁵S]GTPγS is a non-hydrolyzable analog of GTP that, when radiolabeled, can be used to quantify the extent of G protein activation.

Studies have shown that 5'-GNTI potently inhibits agonist-induced [³⁵S]GTPγS binding in CHO cells expressing the human kappa-opioid receptor. This provides a quantitative measure of its functional antagonism at the molecular level, confirming that it effectively prevents the receptor from initiating its signaling cascade.

Synthetic Chemistry Approaches for Compound Derivatization and Analog Generation

The chemical structure of 5'-Guanidinonaltrindole has served as a scaffold for the synthesis of new, related compounds, or analogs. This process of compound derivatization and analog generation is a crucial aspect of medicinal chemistry and pharmacological research, aimed at understanding structure-activity relationships (SAR).

By systematically modifying different parts of the 5'-GNTI molecule, researchers can investigate which chemical features are essential for its high affinity and selectivity for the kappa-opioid receptor. For example, the position of the guanidinium (B1211019) group on the indole (B1671886) ring of the naltrindole (B39905) scaffold has been shown to be critical.

A study that synthesized and evaluated regioisomers of 5'-GNTI—where the guanidinium group was moved to the 4'-, 6'-, or 7'-position of the indole ring—revealed the importance of the 5'-position. Only the 5'-regioisomer (5'-GNTI itself) exhibited potent kappa-opioid antagonist activity and high affinity. This highlights the precise structural requirements for effective interaction with the receptor's binding pocket.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5'-Guanidinonaltrindole hydrochloride with high purity in academic laboratories?

  • Methodological Answer : Optimize reaction conditions (e.g., pH, temperature) to minimize byproducts. Use reverse-phase HPLC with UV detection (210–280 nm) for purity assessment . Pre-purify intermediates via recrystallization in ethanol/water mixtures. Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining for guanidine group detection .

Q. How should researchers handle 5'-Guanidinonaltrindole hydrochloride to ensure lab safety?

  • Methodological Answer : Follow SDS guidelines for guanidine derivatives:

  • Use PPE (nitrile gloves, safety goggles, lab coat).
  • Work in a fume hood to avoid inhalation of fine powders.
  • Store in airtight containers at 2–8°C, away from oxidizing agents .
  • For spills, neutralize with 5% acetic acid before disposal .

Q. What experimental approaches address solubility challenges of 5'-Guanidinonaltrindole hydrochloride in aqueous buffers?

  • Methodological Answer :

  • Test co-solvents like DMSO (≤10% v/v) or β-cyclodextrin inclusion complexes.
  • Adjust buffer pH to 6.5–7.5 to exploit the compound’s zwitterionic properties.
  • Use sonication (15–30 min) for dispersion in PBS .

Q. How can researchers validate the structural integrity of 5'-Guanidinonaltrindole hydrochloride post-synthesis?

  • Methodological Answer :

  • Perform 1H^1H-NMR (DMSO-d6) to confirm guanidine proton peaks at δ 6.8–7.2 ppm.
  • Use FT-IR to identify N–H stretches (3200–3400 cm1^{-1}) and C=N vibrations (1650 cm1^{-1}).
  • Validate chloride content via argentometric titration .

Advanced Research Questions

Q. What mechanistic studies are recommended to elucidate the δ-opioid receptor binding kinetics of 5'-Guanidinonaltrindole hydrochloride?

  • Methodological Answer :

  • Conduct radioligand displacement assays (3H^3H-Naltrindole) using HEK-293 cells expressing δ-opioid receptors.
  • Calculate KiK_i values via Cheng-Prusoff equation.
  • Use molecular dynamics simulations (AMBER22) to model ligand-receptor interactions, focusing on Arg292 hydrogen bonding .

Q. How can researchers resolve contradictions in reported antagonistic vs. partial agonistic effects of 5'-Guanidinonaltrindole hydrochloride?

  • Methodological Answer :

  • Compare functional assays (cAMP inhibition vs. β-arrestin recruitment) across cell lines (CHO vs. Neuro2A).
  • Control for receptor density and G-protein coupling efficiency.
  • Analyze bias factors using the Black-Leff operational model .

Q. What in vivo pharmacokinetic parameters should be prioritized for 5'-Guanidinonaltrindole hydrochloride in rodent models?

  • Methodological Answer :

  • Measure plasma half-life via LC-MS/MS after IV/PO administration.
  • Assess blood-brain barrier penetration using brain-to-plasma ratio (B/P ≥ 0.3 indicates CNS activity).
  • Monitor metabolite formation (e.g., N-demethylation) with high-resolution mass spectrometry .

Q. How does the hydrochloride salt form influence the stability of 5'-Guanidinonaltrindole under varying storage conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies (ICH Q1A):
  • 40°C/75% RH for 6 months.
  • Analyze degradation products via UPLC-QTOF.
  • Compare hygroscopicity with freebase using dynamic vapor sorption (DVS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.